3-(1-Amino-2-methylbutyl)oxetan-3-ol
Description
3-(1-Amino-2-methylbutyl)oxetan-3-ol is a substituted oxetane derivative featuring a branched aminoalkyl side chain. Oxetanes are valued in medicinal chemistry for their ability to modulate solubility, metabolic stability, and bioavailability due to their polar, strained ring system .
Properties
IUPAC Name |
3-(1-amino-2-methylbutyl)oxetan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-6(2)7(9)8(10)4-11-5-8/h6-7,10H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTNVXLLEJUAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C1(COC1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
*Estimated based on structural similarity to 3-(1-aminoethyl)oxetan-3-ol .
Key Observations:
- Steric and Electronic Effects : The 2-methylbutyl group in the target compound introduces significant steric bulk compared to smaller substituents like ethyl or phenyl. This may hinder reactivity in nucleophilic or catalytic reactions but enhance membrane permeability in biological systems.
- Polarity : The primary amine group increases hydrophilicity, though the branched alkyl chain counterbalances this by enhancing lipophilicity.
Physicochemical and Functional Properties
Comparative Data:
*Estimated based on structural analogs.
Functional Implications:
- Bioavailability : The target compound’s balanced logP may improve blood-brain barrier penetration compared to polar derivatives like oxetan-3-amine.
- Stability : Oxetane rings generally resist metabolic degradation better than larger cyclic ethers, but the amine group could introduce susceptibility to oxidation .
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